Ethyl [(cyanomethyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(cyanomethyl)thio]acetate is an organic compound with the molecular formula C6H9NO2S It is a derivative of thioacetic acid and contains both ester and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(cyanomethyl)thio]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with thioglycolic acid under basic conditions. The reaction typically proceeds as follows:
- Ethyl cyanoacetate is treated with a base such as sodium hydroxide to generate the enolate ion.
- Thioglycolic acid is then added to the reaction mixture, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(cyanomethyl)thio]acetate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanomethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(cyanomethyl)thio]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyanomethyl)thio]acetate involves its reactivity with nucleophiles and electrophiles. The ester and nitrile groups provide sites for nucleophilic attack, while the thioether linkage can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the thioether group.
Thioacetic acid: Contains the thioether group but lacks the ester and nitrile functionalities.
Methyl 2-[(cyanomethyl)thio]acetate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(cyanomethyl)thio]acetate is unique due to the combination of ester, nitrile, and thioether functionalities in a single molecule. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Introduction
Ethyl [(cyanomethyl)sulfanyl]acetate is a compound characterized by its unique structural attributes, including a sulfanyl group and a cyanomethyl substituent attached to an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
This compound is typically a colorless to yellowish liquid with a mild odor. It is soluble in organic solvents like ethanol and ether but insoluble in water. The molecular formula and structural characteristics contribute to its reactivity and potential applications in various fields.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Cyanoacetate | C₅H₇NO₂ | Lacks sulfanyl group; widely used in organic synthesis. |
Ethyl [(cyanomethyl)sulfonyl]acetate | C₅H₇NO₃S | Contains sulfonyl instead of sulfanyl; different reactivity profile. |
Ethyl 2-(sulfanylmethyl)benzoate | C₉H₁₀O₂S | Contains a benzoate moiety; different applications in pharmaceuticals. |
Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | C₉H₈N₂O₂S | Incorporates benzothiazole; known for antimicrobial properties. |
Antioxidant Activity
Research indicates that this compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a significant role in preventing cellular damage caused by free radicals.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, a study demonstrated that certain derivatives of similar compounds did not show cytotoxicity at concentrations up to 100 μM, suggesting a potential safety profile for further exploration .
Case Studies
- Neuroprotective Study : A study investigating the neuroactive constituents of Cyperi Rhizoma (CR) identified several compounds with strong neuroprotective effects. While this compound was not directly tested, the findings indicate that similar compounds may offer therapeutic benefits against neurodegenerative diseases .
- Antioxidant Evaluation : Research on the antioxidant activities of plant extracts showed that compounds with structural similarities exhibited significant scavenging effects against free radicals . This supports the hypothesis that this compound may possess similar bioactivity.
Properties
CAS No. |
56795-98-3 |
---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
ethyl 2-(cyanomethylsulfanyl)acetate |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3 |
InChI Key |
AKLQNZNINGMXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC#N |
Origin of Product |
United States |
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